Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is a synthetic organic compound characterized by the presence of a heptyl ester group, a brominated isoindoline-1,3-dione moiety, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid with heptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoindoline-1,3-dione moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Reduction: Hydroxylated derivatives.
Oxidation: Carboxylated derivatives.
Scientific Research Applications
Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The brominated isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis and cell proliferation, making it a candidate for anticancer research.
Comparison with Similar Compounds
Heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate can be compared with other similar compounds, such as:
Heptyl 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate: Similar structure but with an additional bromine atom, potentially altering its reactivity and biological activity.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are widely studied for their therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the heptyl ester group, which may confer distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C22H22BrNO4 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
heptyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C22H22BrNO4/c1-2-3-4-5-6-13-28-22(27)15-7-10-17(11-8-15)24-20(25)18-12-9-16(23)14-19(18)21(24)26/h7-12,14H,2-6,13H2,1H3 |
InChI Key |
LNBPNFPHPLKJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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